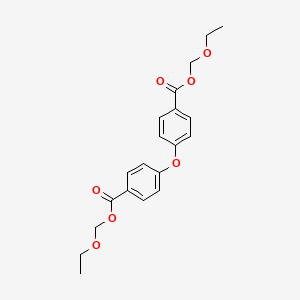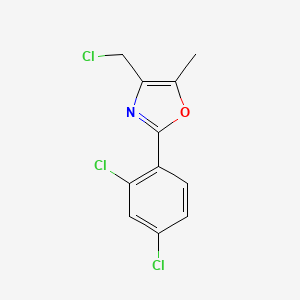![molecular formula C15H26N2O B14208700 2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol CAS No. 627523-48-2](/img/structure/B14208700.png)
2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol is a chemical compound with the molecular formula C15H26N2O It is known for its complex structure, which includes a phenylpropylamino group and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol typically involves multiple steps. One common method includes the reaction of 2-phenylpropylamine with 2-methyl-2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the substituent introduced, such as alkylated amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in certain formulations.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the phenylpropylamino group.
2-Methyl-2-(methylamino)propan-1-ol: Another related compound with a simpler structure.
Uniqueness
2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol is unique due to its combination of a phenylpropylamino group and a propanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
627523-48-2 |
|---|---|
Molekularformel |
C15H26N2O |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
2-methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol |
InChI |
InChI=1S/C15H26N2O/c1-13(14-7-5-4-6-8-14)11-16-9-10-17-15(2,3)12-18/h4-8,13,16-18H,9-12H2,1-3H3 |
InChI-Schlüssel |
RHVCQGQSEVZBPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCCNC(C)(C)CO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


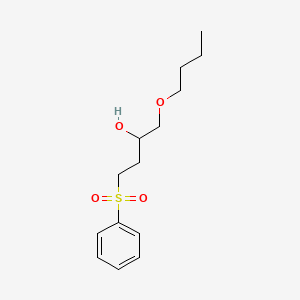
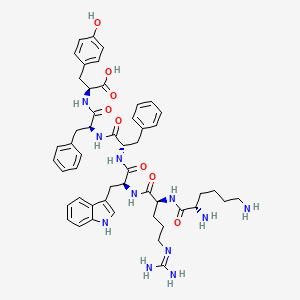

![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
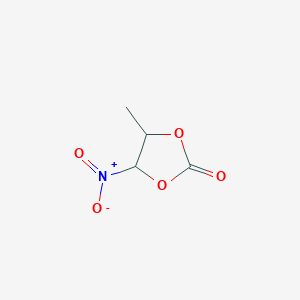
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

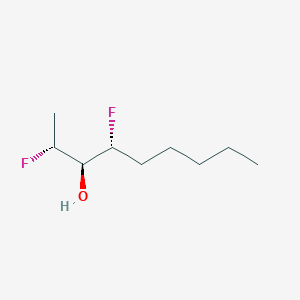
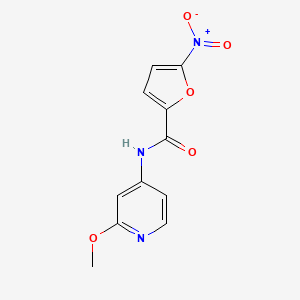
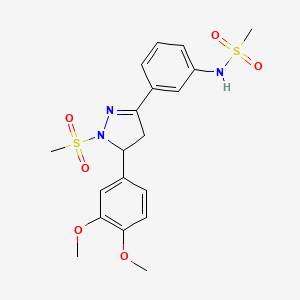
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
